6-methyl-3-(8-quinolinyl)-2-pyridinamine
Description
Overview of Pyridine (B92270) and Quinoline (B57606) Core Structures in Drug Discovery
Pyridine and quinoline ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. ijaem.netrsc.org The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental component in a vast array of pharmaceuticals. researchgate.net Its presence can influence a molecule's polarity, bioavailability, and ability to interact with biological targets. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for drug-receptor binding. rsc.org
Quinoline, which consists of a benzene (B151609) ring fused to a pyridine ring, is another cornerstone of medicinal chemistry. rsc.org This bicyclic heterocycle is found in a wide range of natural and synthetic compounds with diverse pharmacological activities. rsc.orgorientjchem.org The extended aromatic system of quinoline allows for various types of interactions with biological macromolecules, including pi-stacking and hydrophobic interactions. researchgate.net The versatility of the quinoline scaffold has led to its incorporation into drugs with applications spanning from anticancer to antimicrobial therapies. rsc.orgekb.eg The fusion of these two key heterocycles in pyridine-quinoline hybrids offers a promising avenue for the development of novel therapeutic agents. ijaem.netnih.gov
Table 1: Prominent Examples of Pyridine and Quinoline-Containing Drugs
| Drug Name | Core Structure | Therapeutic Class |
| Imatinib | Pyridine | Anticancer |
| Chloroquine (B1663885) | Quinoline | Antimalarial |
| Amlodipine | Pyridine | Antihypertensive |
| Ciprofloxacin | Quinoline | Antibiotic |
This table is for illustrative purposes and is not exhaustive.
Historical Context of Pyridinamine and Quinoline Derivatives in Preclinical Investigations
The journey of pyridinamine and quinoline derivatives in preclinical research is rich and varied, underscoring their therapeutic potential. Historically, quinoline derivatives gained prominence with the discovery of the antimalarial properties of quinine. rsc.org This discovery spurred the synthesis and evaluation of a multitude of quinoline-based compounds, leading to the development of essential drugs like chloroquine. rsc.org In recent decades, research has expanded to explore the anticancer, antimicrobial, and anti-inflammatory properties of novel quinoline derivatives. researchgate.netekb.egnih.gov
Similarly, pyridinamine derivatives have been the subject of extensive preclinical investigation. The aminopyridine scaffold is a key component in compounds targeting a range of biological pathways. For instance, certain pyridinamine derivatives have been explored as agonists for serotonin (B10506) receptors, showing potential in the treatment of depression. nih.gov The versatility of the pyridinamine structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties.
The hybridization of these two pharmacophores, creating structures that contain both pyridinamine and quinoline moieties, is a more recent and exciting development. Preclinical studies on such hybrid molecules have shown promise in areas like oncology, with some compounds exhibiting potent inhibitory activity against protein kinases. nih.govnih.gov
Rationale and Significance of Investigating 6-methyl-3-(8-quinolinyl)-2-pyridinamine as a Research Probe
While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation as a research probe can be constructed based on the established properties of its constituent parts. The combination of the 6-methyl-2-pyridinamine and the 8-quinolinyl fragments into a single molecule presents a unique chemical entity with the potential for novel biological activities.
The 2-aminopyridine (B139424) moiety is a known pharmacophore, and the addition of a methyl group at the 6-position can influence the compound's lipophilicity and metabolic stability. The quinoline ring, attached at the 3-position of the pyridine, is expected to confer a distinct spatial arrangement and electronic properties to the molecule. This specific linkage could facilitate unique interactions with biological targets that are not achievable by the individual components alone.
The investigation of this compound as a research probe is significant for several reasons. Firstly, it could lead to the discovery of novel biological activities, potentially in therapeutic areas where pyridine-quinoline hybrids have already shown promise, such as oncology and infectious diseases. rsc.orgnih.gov Secondly, studying this compound can provide valuable structure-activity relationship (SAR) data, contributing to a deeper understanding of how the combination and orientation of these heterocyclic systems influence biological outcomes. This knowledge can guide the design of future generations of more potent and selective drug candidates.
Table 2: Potential Research Applications for Pyridine-Quinoline Hybrids
| Research Area | Potential Application |
| Oncology | Kinase inhibitors, apoptosis inducers nih.govnih.gov |
| Infectious Diseases | Antimalarial, antibacterial agents rsc.orgrsc.org |
| Neuropharmacology | Receptor modulators nih.gov |
| Materials Science | Fluorescent probes, organic light-emitting diodes (OLEDs) nih.gov |
This table represents potential applications based on the activities of related compounds.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-3-quinolin-8-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-10-7-8-13(15(16)18-10)12-6-2-4-11-5-3-9-17-14(11)12/h2-9H,1H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXVBUTWJASOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=CC=CC3=C2N=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 6 Methyl 3 8 Quinolinyl 2 Pyridinamine
Established Synthetic Routes for the Core Scaffold
While a direct, step-by-step synthesis for 6-methyl-3-(8-quinolinyl)-2-pyridinamine is not extensively documented in a single source, its synthesis can be reliably achieved through well-established palladium-catalyzed cross-coupling reactions. The most logical and widely applied method for constructing the pivotal C-C bond between the pyridine (B92270) and quinoline (B57606) rings is the Suzuki-Miyaura coupling reaction. libretexts.orgorganic-chemistry.org
This established route involves the coupling of a halogenated aminopyridine derivative with a quinolineboronic acid. Specifically, the reaction would proceed between 3-bromo-6-methyl-2-pyridinamine and quinoline-8-boronic acid, utilizing a palladium catalyst and a base.
Key Reaction Steps and Intermediate Compounds
The synthetic pathway is a multi-step process that begins with commercially available starting materials.
Step 1: Synthesis of 2-Amino-6-methylpyridine (B158447) The precursor 2-amino-6-methylpyridine can be synthesized from α-picoline by reaction with ammonia (B1221849) in the presence of cobalt-containing catalysts, although this method may result in moderate yields. alkalimetals.com Another established route is the Chichibabin reaction, where α-picoline reacts with sodium amide.
Step 2: Bromination to form 3-Bromo-6-methyl-2-pyridinamine The next key intermediate is formed via the regioselective bromination of 2-amino-6-methylpyridine. The amino group at the 2-position directs electrophilic substitution to the 3- and 5-positions. By controlling the reaction conditions, selective bromination at the 3-position can be achieved to yield 3-bromo-6-methyl-2-pyridinamine. This compound is a known chemical intermediate. chemimpex.comnbinno.comindiamart.com
Step 3: Synthesis of Quinoline-8-boronic Acid The other coupling partner, quinoline-8-boronic acid, is prepared from 8-bromoquinoline. The synthesis involves the formation of a Grignard reagent from 8-bromoquinoline, which is then reacted with a trialkyl borate (B1201080) (e.g., trimethyl borate) followed by acidic workup to yield the desired boronic acid.
Step 4: Suzuki-Miyaura Cross-Coupling The final step is the palladium-catalyzed Suzuki-Miyaura coupling of the two key intermediates. In this reaction, 3-bromo-6-methyl-2-pyridinamine is coupled with quinoline-8-boronic acid to form the target molecule, this compound. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
Table 1: Key Intermediates in the Synthesis of this compound
| Compound Name | Structure | Role in Synthesis |
| 2-Amino-6-methylpyridine | Starting material for the pyridinamine fragment. | |
| 3-Bromo-6-methyl-2-pyridinamine | Key intermediate; provides the pyridinamine core with a handle for coupling. | |
| Quinoline-8-boronic Acid | Key intermediate; provides the quinoline moiety for coupling. |
Optimization of Reaction Conditions and Process Efficiency
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For challenging heteroaryl couplings, optimization is crucial to maximize yield and minimize side products. nih.gov
Catalyst and Ligand: A variety of palladium catalysts can be employed, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. The selection of the phosphine (B1218219) ligand is critical; bulky, electron-rich ligands such as RuPhos or XPhos often improve catalytic activity for heteroaryl substrates. nih.gov
Base: An inorganic base is required to activate the boronic acid for transmetalation. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.
Solvent: The reaction is typically performed in a mixture of an organic solvent and water. Dioxane/water or toluene/water are common solvent systems that facilitate the dissolution of both the organic substrates and the inorganic base.
Recent studies have utilized machine learning and high-throughput experimentation to discover general and robust conditions for heteroaryl Suzuki-Miyaura couplings, which can further guide optimization. prepchem.com
Table 2: Representative Conditions for Heteroaryl Suzuki-Miyaura Coupling
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane / H₂O | 90 | 70-95 nih.gov |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene / H₂O | 100 | 80-98 nih.gov |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 80-110 | 75-95 |
Scalability Considerations for Research Synthesis
Scaling up the synthesis of this compound for research purposes requires consideration of several factors. The cost and availability of the palladium catalyst and specialized phosphine ligands can be a significant expense. The purification of the final compound, typically achieved through column chromatography, can be time-consuming and solvent-intensive on a larger scale. For research quantities, the multi-step nature of the synthesis is manageable, but for larger scales, process optimization to improve yields and reduce purification steps would be necessary.
Strategies for Analog Design and Synthesis
The this compound scaffold is a "privileged structure," meaning it can serve as a versatile template for developing a library of analogs with diverse biological activities. manchester.ac.uk
Rational Design of Structural Analogs
Rational analog design involves making targeted modifications to the core structure to explore structure-activity relationships (SAR). For the quinoline-pyridine scaffold, key areas for modification include:
Substitution on the Quinoline Ring: The quinoline ring can be substituted at various positions (e.g., C-5, C-6, C-7) with electron-donating or electron-withdrawing groups to modulate the electronic properties and steric profile of the molecule. nih.govresearchgate.net
Substitution on the Pyridine Ring: The methyl group at the 6-position of the pyridine ring can be replaced with other alkyl groups, halogens, or hydrogen to probe steric and electronic effects.
Modification of the Amine Group: The primary amine at the 2-position can be alkylated or acylated to introduce new functional groups and alter hydrogen bonding capabilities.
Modeling studies can help predict how these structural changes might affect the molecule's interaction with biological targets. researchgate.netbenthamscience.com
Functional Group Modifications and Bioisosteric Replacements
Functional group modification and bioisosteric replacement are key strategies in medicinal chemistry to improve a compound's properties while maintaining or enhancing its biological activity. researchgate.net
Functional Group Interconversion: The primary amino group can be converted into other functionalities like amides, sulfonamides, or ureas. The methyl group can be oxidized to an alcohol or carboxylic acid, providing new points for derivatization.
Bioisosteric Replacements: Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.
The pyridine ring could be replaced with other five- or six-membered heterocycles like pyrimidine (B1678525), pyrazine, or thiophene (B33073) to explore how the nitrogen position and ring electronics affect activity. nih.gov
The quinoline scaffold could be replaced by other bicyclic systems such as isoquinoline, quinazoline, or indole. nih.gov
The methyl group could be replaced by bioisosteres like a chloro or trifluoromethyl group to alter lipophilicity and metabolic stability.
These strategies allow for the systematic exploration of chemical space around the core this compound scaffold to generate novel analogs.
Diversification at Pyridine, Quinoline, and Amine Moieties
The structural complexity of this compound offers multiple avenues for chemical derivatization. Modifications can be introduced at the pyridine ring, the quinoline nucleus, or the exocyclic amine group, allowing for the fine-tuning of its physicochemical and biological properties.
Diversification of the Pyridine Moiety:
The pyridine ring of the target molecule can be functionalized through various modern synthetic methods. One of the most powerful techniques is direct C-H bond functionalization, which avoids the need for pre-installed leaving groups. For instance, palladium-catalyzed C-H arylation can be employed to introduce additional aryl or heteroaryl substituents onto the pyridine ring. nih.govresearchgate.netrsc.org The regioselectivity of such reactions is often guided by the electronic properties of the ring and any directing groups present. nih.gov For a 2-aminopyridine (B139424) scaffold, C-H functionalization can be directed to specific positions, offering a route to novel analogs.
Another approach involves the initial synthesis of a pyridine ring with pre-functionalized positions. For example, starting with a substituted 2-amino-3-bromo-6-methylpyridine (B160344) allows for subsequent cross-coupling reactions to introduce a variety of substituents at the 3-position, in addition to the quinoline ring.
Interactive Data Table: Potential Diversification Reactions for the Pyridine Moiety
| Reaction Type | Reagents and Conditions | Potential Outcome on this compound |
| C-H Arylation | Pd catalyst, Aryl halide, Oxidant | Introduction of an additional aryl group on the pyridine ring. |
| Halogenation | N-Halosuccinimide (NBS, NCS) | Introduction of a halogen atom for further cross-coupling reactions. |
| Nitration | HNO3/H2SO4 | Introduction of a nitro group, which can be further reduced to an amine. |
Diversification of the Quinoline Moiety:
The quinoline ring also presents several opportunities for diversification. Transition metal-catalyzed C-H functionalization is a prominent strategy for the selective introduction of functional groups onto the quinoline scaffold. researchgate.net Specifically, C-8 functionalization of quinolines has been a subject of interest, enabling the introduction of alkyl, aryl, and other groups at this position. researchgate.net Late-stage functionalization techniques are particularly valuable for modifying complex molecules like the target compound, allowing for the rapid generation of analogs with improved properties. acs.org
Furthermore, if the synthesis starts with a substituted 8-bromoquinoline, a wide array of functionalities can be introduced via cross-coupling reactions prior to its attachment to the pyridine ring.
Interactive Data Table: Potential Diversification Reactions for the Quinoline Moiety
| Reaction Type | Reagents and Conditions | Potential Outcome on this compound |
| C-H Alkylation | Rh(III) catalyst, Olefin | Introduction of an alkyl group at a specific position on the quinoline ring. researchgate.net |
| C-H Arylation | Pd catalyst, Arylboronic acid | Introduction of an aryl group at a specific position on the quinoline ring. |
| Directed Lithiation | n-BuLi, Electrophile | Introduction of various electrophiles at a specific position directed by a coordinating group. |
Diversification of the Amine Moiety:
The exocyclic amino group is a key site for derivatization. Standard N-alkylation and N-acylation reactions can be readily performed to introduce a wide range of substituents. The Buchwald-Hartwig amination reaction, a cornerstone of modern C-N bond formation, can be adapted to synthesize N-aryl derivatives of the target compound. wikipedia.orgbeilstein-journals.orgrug.nl This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org
Additionally, the amino group can be converted into other functional groups. For example, diazotization followed by Sandmeyer-type reactions can replace the amino group with halogens, a cyano group, or a hydroxyl group, providing a gateway to a host of new derivatives. The synthesis of N-substituted pyridinophane derivatives showcases advanced methods for modifying amino groups on pyridine rings. rsc.org
Interactive Data Table: Potential Diversification Reactions for the Amine Moiety
| Reaction Type | Reagents and Conditions | Potential Outcome on this compound |
| N-Alkylation | Alkyl halide, Base | Introduction of an alkyl group on the exocyclic amine. |
| N-Acylation | Acyl chloride or anhydride, Base | Introduction of an acyl group on the exocyclic amine. |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Ligand, Base | Introduction of an aryl group on the exocyclic amine. wikipedia.orgbeilstein-journals.orgrug.nl |
| Diazotization/Sandmeyer | NaNO2, H+; CuX | Replacement of the amino group with a halogen or other functionalities. |
Modern Synthetic Techniques and Sustainable Chemistry Approaches
The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous substances.
Modern Synthetic Techniques:
The core synthesis of the target compound would likely rely on a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction would involve the coupling of a 3-halo-6-methyl-2-pyridinamine with an 8-quinolinylboronic acid or a related organoboron reagent. The Suzuki-Miyaura reaction is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. researchgate.netmdpi.com The synthesis of novel pyridine-based derivatives via Suzuki cross-coupling of commercially available 5-bromo-2-methylpyridin-3-amine has been reported, demonstrating the feasibility of this approach. researchgate.netmdpi.com
Another powerful tool is the Buchwald-Hartwig amination, which could be used in a convergent synthesis by coupling 8-aminoquinoline with a suitable 3-halo-6-methylpyridine derivative. This reaction has seen significant advancements through the development of highly active and selective catalyst systems. wikipedia.orgbeilstein-journals.orgrug.nl
Sustainable Chemistry Approaches:
Significant efforts have been made to develop more sustainable cross-coupling protocols. One promising area is the use of micellar catalysis, where the reaction is carried out in water using a surfactant to form nanomicelles that solubilize the reactants and catalyst. organic-chemistry.orgacs.orgnih.govacs.orgnih.gov This approach can eliminate the need for volatile organic solvents, which are often a major source of chemical waste. Micellar catalysis has been successfully applied to Suzuki-Miyaura couplings of heteroaromatics. organic-chemistry.orgacs.orgnih.govacs.orgnih.gov
Photoredox catalysis is another emerging green technology that utilizes visible light to drive chemical reactions. It has been applied to Buchwald-Hartwig amination, offering a milder alternative to traditional thermal methods and sometimes enabling the use of less reactive coupling partners. princeton.edu LED-induced Ru-photoredox Pd-catalyzed C-H arylation of pyridyl-pyrimidines has been demonstrated as a green chemistry-compliant transformation. rsc.org
Interactive Data Table: Comparison of Traditional vs. Sustainable Synthetic Approaches
| Feature | Traditional Approach (e.g., Suzuki in Organic Solvents) | Sustainable Approach (e.g., Micellar Suzuki) |
| Solvent | Organic solvents (e.g., Toluene, Dioxane) | Water |
| Energy Input | Often requires heating | Can often be performed at room temperature or with gentle heating. |
| Catalyst | Homogeneous palladium catalysts | Can use homogeneous or heterogeneous catalysts, often with lower loadings. |
| Waste Generation | Higher due to solvent use and catalyst removal | Lower due to the use of water and potential for catalyst recycling. |
| Safety | Flammable and toxic organic solvents | Water is non-flammable and non-toxic. |
Unraveling the Molecular Interactions of this compound
Initial research into the specific molecular interactions and biological target engagement of the chemical compound This compound has revealed a notable lack of publicly available scientific literature. Comprehensive searches for data pertaining to its receptor binding assays, enzyme inhibition kinetics, and protein-ligand interaction studies have not yielded specific results for this particular molecule.
Similarly, information regarding its mechanism of action at the cellular and subcellular levels, including its potential modulation of intracellular signaling pathways and its effects in cellular phenotype assays, remains largely uncharacterized in accessible scientific databases and literature.
Due to the absence of specific research data on this compound, a detailed analysis of its molecular and cellular activities as outlined cannot be provided at this time. Further empirical studies are necessary to identify and characterize its molecular targets, elucidate its mechanism of action, and understand its potential biological effects.
Molecular Interactions and Biological Target Engagement of 6 Methyl 3 8 Quinolinyl 2 Pyridinamine
Elucidation of Mechanism of Action at Cellular and Subcellular Levels
Gene Expression and Proteomic Analysis in Research Models
Currently, there are no specific gene expression or proteomic analysis studies published for 6-methyl-3-(8-quinolinyl)-2-pyridinamine. In typical research on related compounds, such as other pyridine (B92270) derivatives, scientists would employ techniques like quantitative proteomics to assess how the compound alters protein expression in cells. For instance, studies on similar chemical structures have revealed significant changes in the expression of proteins involved in cellular metabolism and energy pathways. This type of analysis provides crucial insights into the compound's mechanism of action and potential therapeutic applications.
Structural Basis of Target Recognition
The structural basis of how this compound recognizes and interacts with its biological targets has not been specifically elucidated in published research. The following subsections describe the computational and experimental methods that are essential for such investigations.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to its target protein. While there are no specific molecular docking or dynamics simulation studies for this compound, research on analogous pyridine and quinoline (B57606) derivatives frequently utilizes these methods. For example, in the study of similar heterocyclic compounds, molecular docking has been used to identify key interactions with the active sites of enzymes, such as kinases. These simulations can reveal important hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.
Structure-Based Ligand Design and Optimization
Structure-based ligand design is a common strategy in drug discovery to optimize the potency and selectivity of a compound. This approach relies on the three-dimensional structure of the target protein to guide the design of new analogs. Although there is no specific information on the structure-based design of this compound, the general principle involves modifying the chemical structure to enhance its interaction with the target. For instance, in the development of related kinase inhibitors, the addition of specific chemical groups has been shown to improve binding affinity and selectivity.
Co-crystallography and NMR Studies of Ligand-Target Complexes
Co-crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are experimental techniques that provide high-resolution structural information about ligand-target complexes. There are no published co-crystal structures or NMR studies for this compound. These methods are invaluable for validating computational models and providing a detailed understanding of the molecular interactions at the atomic level. For related compounds, such studies have been instrumental in identifying the precise binding mode and informing further optimization efforts.
Preclinical Pharmacological Investigations of 6 Methyl 3 8 Quinolinyl 2 Pyridinamine
In Vitro Pharmacological Profiling
Cell-Based Efficacy Assays in Relevant Disease Models
No data available.
Selectivity and Specificity Assessment Against Off-Targets
No data available.
Early-Stage Metabolic Stability and Permeability Studies in Research Systems
No data available.
In Vivo Efficacy Studies in Preclinical Disease Models
Establishment and Characterization of Animal Disease Models
No data available.
Efficacy Assessment in Defined Preclinical Endpoints
No data available.
There is currently no publicly available information to generate the requested article on "6-methyl-3-(8-quinolinyl)-2-pyridinamine."
Pharmacodynamic Biomarker Evaluation in Research Models
The primary pharmacodynamic biomarker for MmpL3 inhibitors is the direct measurement of their impact on the mycolic acid biosynthetic pathway. researchgate.net In preclinical research models, the inhibition of MmpL3 by compounds structurally related to this compound leads to a predictable and quantifiable disruption of this pathway.
A key indicator of MmpL3 inhibition is the intracellular accumulation of trehalose monomycolate (TMM). researchgate.netnih.gov This occurs because the transporter is blocked, preventing TMM from being flipped across the cytoplasmic membrane for further processing. portlandpress.com Consequently, a decrease in the levels of downstream products, such as trehalose dimycolate (TDM) and mycolic acids incorporated into the cell wall arabinogalactan, is also observed. researchgate.netnih.gov
In vitro assays using radiolabeled precursors are commonly employed to quantify these changes. For instance, treatment of M. tuberculosis cultures with MmpL3 inhibitors results in a dose-dependent increase in TMM levels and a corresponding decrease in TDM. nih.gov These effects can be visualized and quantified using techniques like thin-layer chromatography (TLC). nih.gov
| Biomarker | Expected Change Upon MmpL3 Inhibition | Method of Detection |
| Trehalose Monomycolate (TMM) | Accumulation | Thin-Layer Chromatography (TLC) of radiolabeled lipids |
| Trehalose Dimycolate (TDM) | Reduction | Thin-Layer Chromatography (TLC) of radiolabeled lipids |
| Cell Wall-Bound Mycolic Acids | Reduction | Analysis of mycolic acid methyl esters (MAMEs) by TLC |
Another approach to confirm the target engagement of MmpL3 inhibitors involves the use of competitive binding assays. These assays utilize a fluorescently labeled probe known to bind to MmpL3. The displacement of this probe by a test compound, such as a 2-aminopyridine (B139424) derivative, provides evidence of direct binding to the target protein. asm.org
Comparative Studies with Reference Compounds in Preclinical Settings
The preclinical evaluation of novel anti-tubercular agents typically involves comparative studies with established or investigational drugs to determine their relative potency and potential for combination therapy. For a compound like this compound, these studies would likely involve comparisons with other MmpL3 inhibitors and drugs with different mechanisms of action.
Several well-characterized MmpL3 inhibitors serve as reference compounds in these studies. These include SQ109, an ethylenediamine derivative that has progressed to clinical trials, the adamantyl urea AU1235, and the indole-2-carboxamide ICA38. nih.govnih.govmdpi.com Comparative studies would assess the in vitro potency (Minimum Inhibitory Concentration - MIC) of this compound against drug-sensitive and drug-resistant strains of M. tuberculosis relative to these reference compounds.
Furthermore, checkerboard assays are frequently used to evaluate the potential for synergistic, additive, or antagonistic interactions when a new compound is combined with existing anti-tubercular drugs. nih.gov Studies on other MmpL3 inhibitors have demonstrated synergistic interactions with several standard anti-TB drugs. nih.gov For instance, synergistic effects have been observed when MmpL3 inhibitors are combined with rifampin, bedaquiline, and clofazimine. nih.gov In contrast, interactions with isoniazid and ethambutol are often additive. nih.gov No antagonism has been reported for MmpL3 inhibitors with a range of anti-tubercular drugs. nih.gov
The following table summarizes the observed interactions of MmpL3 inhibitors with various anti-tubercular drugs, which would be a critical area of investigation for this compound.
| Reference Compound Class | Interacting Drug | Type of Interaction |
| Indolcarboxamides (e.g., NITD-304) | Rifampin | Synergy |
| Indolcarboxamides (e.g., NITD-304) | Bedaquiline | Synergy |
| Indolcarboxamides (e.g., NITD-304) | Clofazimine | Synergy |
| Adamantyl Ureas (e.g., AU1235) | Rifampin | Synergy |
| Adamantyl Ureas (e.g., AU1235) | Bedaquiline | Synergy |
| MmpL3 Inhibitors (general) | Isoniazid | Additive |
| MmpL3 Inhibitors (general) | Ethambutol | Additive |
In vivo studies in murine models of tuberculosis are also crucial for comparative evaluation. The efficacy of a novel MmpL3 inhibitor would be compared to that of reference compounds like SQ109 or standard-of-care drugs in reducing the bacterial burden in the lungs and spleen of infected mice. semanticscholar.orgmdpi.com
Structure Activity Relationship Sar and Lead Optimization for 6 Methyl 3 8 Quinolinyl 2 Pyridinamine Analogs
Comprehensive SAR Analysis of 6-methyl-3-(8-quinolinyl)-2-pyridinamine Derivatives
Modifications to the substituents on both the pyridine (B92270) and quinoline (B57606) rings of the this compound scaffold have been shown to significantly alter biological potency and selectivity. Research on analogous heterocyclic structures, such as pyrido[2,3-d]pyrimidin-7-ones, indicates that substitutions on the phenylamino (B1219803) moiety can lead to enhanced potency and selectivity. nih.gov For instance, in a related series of N-(pyridin-3-ylmethyl)quinoline derivatives, the presence of a methoxy (B1213986) group at the 6'-position of the pyridine ring was found to be crucial for inhibitory activity against the PDE5 enzyme. nih.gov Conversely, the introduction of a chlorine atom at the 5'-position appeared to enhance selectivity against other phosphodiesterase (PDE) isoforms. nih.gov
In studies of 2-pyridinemethylamine derivatives, the combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring was found to have a synergistic effect on their 5-HT1A agonist properties. nih.gov This suggests that even minor changes to the substitution pattern on the pyridinamine portion of the target compound could dramatically influence its interaction with a biological target.
The following table summarizes the observed effects of various substituents on the activity of related quinoline and pyridine derivatives, providing a predictive framework for the SAR of this compound analogs.
Table 1: Effect of Substituent Modifications on Biological Activity
| Scaffold | Position of Substitution | Substituent | Observed Effect | Reference |
|---|---|---|---|---|
| N-(pyridin-3-ylmethyl)quinoline | 6'-position of pyridine | Methoxy group | Vital for PDE5 inhibitory activity | nih.gov |
| N-(pyridin-3-ylmethyl)quinoline | 5'-position of pyridine | Chlorine atom | Facilitated selectivity towards other PDE isoforms | nih.gov |
| Pyrido[2,3-d]pyrimidin-7-one | 3- and 4-positions of phenylamino | Various | Improved potency and selectivity | nih.gov |
| 2-Pyridinemethylamine | 5- and 6-positions of pyridine | Methyl and Methylamino | Synergistically enhanced 5-HT1A agonist properties | nih.gov |
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformation) are critical determinants of biological activity. For this compound and its analogs, the relative orientation of the quinoline and pyridine rings is dictated by the rotational barrier around the bond connecting them. This conformation dictates how the molecule fits into a biological target's binding site.
In a study on novel 2-pyridinemethylamine derivatives, researchers synthesized a series of compounds to examine the relationship between the conformation of the pharmacophore and the level of agonistic activity. nih.gov This highlights the importance of conformational analysis in understanding how these molecules exert their biological effects. While specific stereochemical studies on this compound were not found, the principles derived from related structures underscore the necessity of considering the spatial arrangement of the molecule for optimal target interaction. The introduction of chiral centers or conformationally restricted elements could lock the molecule into a more active conformation, thereby enhancing potency.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com This method employs molecular descriptors—numerical values that characterize properties like lipophilicity, electronic distribution, and steric effects—to build predictive models. mdpi.com
For classes of compounds similar to this compound, various QSAR models have been developed. For instance, a 3D-QSAR study on quinoline-based analogs as phosphodiesterase IV (PDE-IV) inhibitors yielded a statistically significant model with high correlation coefficients (r² = 0.9766), indicating a strong predictive ability. researchgate.net Another study on pyrimidine (B1678525) derivatives used multiple linear regression (MLR) and artificial neural network (ANN) methods, with the ANN model showing superior performance (R² = 0.998). nih.gov These models help in understanding the key structural features required for activity and in predicting the potency of newly designed compounds. nih.gov
In a typical QSAR study, various descriptors are calculated, and statistical methods are used to build a model. For example, in a study of piperazine (B1678402) derivatives, comparative molecular field analysis (CoMFA) showed that electrostatic contributions (66.14%) were more significant than steric contributions (13.84%) for anti-inflammatory activity. nih.gov
Table 2: Statistical Parameters from Representative QSAR Studies
| Compound Class | QSAR Method | R² (Coefficient of Determination) | Q² (Cross-validated R²) | Key Finding | Reference |
|---|---|---|---|---|---|
| Quinoline Analogs | 3D-QSAR (PHASE) | 0.9766 | 0.8759 | Robust model for predicting PDE-IV inhibition. | researchgate.net |
| Pyrimidine Derivatives | MLR | 0.889 | - | MLR was not sufficient for high predictive power. | nih.gov |
| Pyrimidine Derivatives | ANN | 0.998 | Higher than MLR | ANN is a powerful method for predicting pharmacological activity. | nih.gov |
These QSAR studies provide a valuable framework for the computational analysis of this compound analogs, enabling the prediction of their biological activities and guiding the design of more potent derivatives.
Rational Design and Synthesis of Optimized Lead Candidates
The insights gained from SAR and QSAR analyses form the basis for the rational design and synthesis of optimized lead candidates. This process involves strategically modifying the lead compound to enhance desired properties while minimizing undesirable ones.
Enhancing the binding affinity of a ligand for its biological target is a primary goal of lead optimization. This can be achieved through several strategies informed by structural biology and computational modeling. One common approach is to introduce functional groups that can form additional favorable interactions—such as hydrogen bonds, ionic bonds, or hydrophobic interactions—with the target protein.
A hybrid strategy has been proposed for other heterocyclic compounds, incorporating pharmacophores that are known to bind to specific pockets of a target protein. nih.govresearchgate.net For example, by combining a pharmacophore that binds to the acetylated lysine (B10760008) binding pocket of BET proteins with a typical kinase hinge binder, researchers were able to generate potent dual inhibitors. nih.govresearchgate.net This approach of "pharmacophore hybridization" could be applied to this compound, where the quinoline and pyridinamine moieties could be individually optimized to interact with different sub-pockets of a target enzyme. Docking studies, as performed on piperazine derivatives, can help validate these designs by predicting the binding mode and affinity of the new analogs. nih.gov
A potent compound is of little use if it has poor pharmacokinetic properties, such as low metabolic stability. nih.gov A significant focus of lead optimization is therefore on improving properties related to absorption, distribution, metabolism, and excretion (ADME). osti.gov
A common reason for poor pharmacokinetics is rapid metabolism by cytochrome P450 (CYP) enzymes. mdpi.com One strategy to improve metabolic stability is to identify the "metabolic hotspots" on the molecule—the positions most prone to oxidative metabolism—and then block these sites. mdpi.comresearchgate.net This can be achieved by substituting hydrogen atoms with groups that are less susceptible to metabolism, such as fluorine or deuterium (B1214612). mdpi.com For instance, the substitution of hydrogen with deuterium can lead to a more stable C-D bond, slowing the rate of metabolism at that position. mdpi.com
In a series of quinoline-based PDE5 inhibitors, initial leads suffered from poor in vitro microsomal stability. nih.govnih.gov By synthesizing a new series of derivatives, a compound was identified with significantly improved metabolic stability (t₁/₂ = 44.6 min) and potent PDE5 inhibition. nih.gov Another successful strategy involved a "scaffold-morphing" approach, where a fused, bicyclic system was transformed into a monocyclic pyrimidinone scaffold, leading to an orally efficacious inhibitor with improved pharmacokinetic properties. osti.gov
Table 3: Strategies for Improving Metabolic Stability
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Blocking Metabolic Hotspots | Identifying and modifying sites prone to metabolism. | Substituting hydrogen with deuterium to slow CYP-mediated oxidation. | mdpi.com |
| Scaffold Morphing | Changing the core chemical structure to access more desirable ADME and property space. | Transforming a fused bicyclic pyrazolo-pyrimidinone into a monocyclic pyrimidinone. | osti.gov |
By employing these rational design and optimization strategies, it is possible to systematically enhance the potency, selectivity, and pharmacokinetic profile of this compound analogs, advancing them toward viable lead candidates for further development.
Fragment-Based Drug Discovery and Design Methodologies
There is no publicly available information detailing the use of fragment-based drug discovery (FBDD) in the design or identification of this compound or its analogs. FBDD is a method that starts with identifying small chemical fragments that bind weakly to a biological target, which are then grown or combined to produce a lead with higher affinity. researchgate.netmdpi.com The process typically involves screening a library of low-molecular-weight compounds. Without access to proprietary research or unpublished data, it is not possible to determine if this compound originated from or was optimized using FBDD techniques.
Multi-Parametric Optimization in Lead Discovery and Development Research
Similarly, no studies have been found that describe the multi-parametric optimization (MPO) of this compound. MPO is a crucial process in lead optimization where medicinal chemists simultaneously refine multiple properties of a compound—such as potency, selectivity, solubility, metabolic stability, and permeability—to develop a preclinical candidate. This holistic approach often uses computational models and scoring functions to balance the often-competing objectives. The absence of such data for this compound means that its developmental profile concerning these critical drug-like properties is not documented in the public domain.
Advanced Analytical and Biophysical Characterization in Research for 6 Methyl 3 8 Quinolinyl 2 Pyridinamine
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are paramount in confirming the chemical structure of a newly synthesized compound like 6-methyl-3-(8-quinolinyl)-2-pyridinamine . These techniques probe the molecular structure in different ways to provide a cohesive picture of the atomic arrangement and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework of a molecule. For This compound , one would expect a ¹H NMR spectrum showing distinct signals for the aromatic protons on both the pyridine (B92270) and quinoline (B57606) rings, as well as a characteristic singlet for the methyl group protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be crucial for confirming the substitution pattern. For instance, in related pyridine bis-quinazoline derivatives, aromatic protons typically appear in the δ 7.5–9.3 ppm range. nih.gov Similarly, the ¹³C NMR spectrum would show a specific number of signals corresponding to each unique carbon atom in the molecule, including the methyl carbon and the various aromatic carbons. nih.gov
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of This compound by providing a highly accurate mass measurement. For example, HRMS data for related heterocyclic compounds is often reported to four decimal places to confirm the calculated molecular formula. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of This compound would be expected to show characteristic absorption bands for N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching from the aromatic rings and the methyl group, and C=C and C=N stretching vibrations within the aromatic systems. In studies of similar quinoline derivatives, vibrational frequencies are calculated and compared with experimental data to assign the observed bands. researchgate.net
UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with conjugated systems. The UV-Vis spectrum of This compound , with its extended π-system across the quinoline and pyridine rings, would be expected to show characteristic absorption maxima. The position and intensity of these bands are sensitive to the solvent environment. researchgate.net Studies on other quinoline derivatives have shown absorption bands related to π-π* and n-π* transitions, typically in the 280-350 nm range. scielo.br
| Spectroscopic Technique | Expected Observations for this compound | Example Data from Related Compounds |
| ¹H NMR | Distinct signals for aromatic protons, a singlet for the methyl group, and a signal for the amine proton. | Aromatic protons δ 7.5–9.3 ppm for pyridine bis-quinazoline derivatives. nih.gov |
| ¹³C NMR | Signals corresponding to each unique carbon atom in the quinoline, pyridine, and methyl groups. | Aromatic carbons δ 114–164 ppm for pyridine bis-quinazoline derivatives. nih.gov |
| Mass Spectrometry (HRMS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₄N₄). | HRMS: m/z: [M+H]⁺ calcd for C₃₃H₃₈N₉⁺ 560.3245; Found 560.3259. nih.gov |
| IR Spectroscopy | N-H stretching, aromatic C-H stretching, and C=C/C=N aromatic ring vibrations. | N-H stretching vibrations are indicative of the amine group. researchgate.net |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the conjugated π-system. | Absorption bands at 280 nm and 350 nm for some quinoline derivatives. scielo.br |
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or by-products of the synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of a non-volatile organic compound. A sample of This compound would be injected into an HPLC system, and its elution from a column would be monitored by a UV detector. A pure sample should ideally show a single peak. The purity is often expressed as a percentage of the total peak area. For many synthesized research compounds, a purity of >95% is considered acceptable. nih.gov
Gas Chromatography (GC): For compounds that are volatile and thermally stable, GC can also be used for purity assessment. Similar to HPLC, a pure sample of This compound would be expected to produce a single peak.
| Chromatographic Method | Purpose | Expected Result for a Pure Sample |
| HPLC | Purity assessment and quantitative analysis. | A single major peak, with purity often reported as >95%. nih.gov |
| GC | Purity assessment for volatile compounds. | A single major peak. |
Biophysical Methods for Ligand-Target Interaction Analysis
Should This compound be investigated for its interaction with a biological target such as a protein or nucleic acid, several biophysical methods could be employed to characterize this binding.
Surface Plasmon Resonance (SPR): SPR is a label-free technique for real-time monitoring of biomolecular interactions. In a typical experiment, the target protein would be immobilized on a sensor chip, and a solution of This compound would be flowed over the surface. Binding of the compound to the target results in a change in the refractive index at the surface, which is detected as a response. This allows for the determination of kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a target molecule. By titrating This compound into a solution containing the target, the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined. From these values, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, providing a complete thermodynamic profile of the binding event.
MicroScale Thermophoresis (MST): MST measures the directed movement of molecules in a temperature gradient, which is dependent on their size, charge, and hydration shell. Binding of This compound to a fluorescently labeled target would alter this movement, allowing for the quantification of the binding affinity. This technique is highly sensitive and requires only small amounts of sample.
| Biophysical Method | Information Obtained | Principle of Measurement |
| Surface Plasmon Resonance (SPR) | Binding kinetics (ka, kd) and affinity (KD). | Change in refractive index upon binding to an immobilized target. |
| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (KD, ΔH, ΔS). | Measurement of heat released or absorbed during binding. |
| MicroScale Thermophoresis (MST) | Binding affinity (KD). | Change in molecular movement in a temperature gradient upon binding. |
Crystallographic Studies for High-Resolution Structural Information
X-ray Crystallography: If a single crystal of sufficient quality can be grown, X-ray crystallography can provide an atomic-resolution three-dimensional structure of This compound . This would unambiguously confirm its chemical structure, including bond lengths, bond angles, and conformational details. For related substituted pyridines, crystallographic analysis has been used to confirm molecular structures and understand intermolecular interactions in the solid state. nih.gov If the compound is co-crystallized with its biological target, the resulting structure can provide invaluable insights into the specific binding interactions at the atomic level. researchgate.net
Future Research Directions and Translational Prospects for 6 Methyl 3 8 Quinolinyl 2 Pyridinamine Preclinical Focus
Exploration of Unexplored Therapeutic Areas Based on Mechanistic Insights
The structural motif of 6-methyl-3-(8-quinolinyl)-2-pyridinamine suggests several avenues for therapeutic exploration beyond its initially intended purpose. The fusion of pyridine (B92270) and quinoline (B57606) rings is a common feature in compounds targeting a variety of diseases. researchgate.netrsc.orgnih.gov
Oncology: A primary area of interest is oncology. Recently, novel pyridine-quinoline hybrids have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in various cancers, including myeloid leukemia, and prostate, liver, and colon cancers. nih.gov These inhibitors were shown to induce apoptosis and activate caspases 3/7 in cancer cell lines. nih.gov Given the structural similarities, it is plausible that this compound could also exhibit activity against PIM kinases or other cancer-related kinases. Future preclinical studies should, therefore, include screening against a panel of cancer cell lines and key oncogenic kinases.
Infectious Diseases: The quinoline core is famously associated with antimalarial drugs like chloroquine (B1663885) and mefloquine. rsc.org Furthermore, both pyridine and quinoline derivatives have demonstrated significant potential as agents against tuberculosis. nih.gov The pyridine ring, in particular, is a component of many antibacterial agents due to its ability to improve water solubility. researchgate.net Therefore, evaluating the antibacterial and antiparasitic activity of this compound is a logical next step.
Inflammatory Disorders: The anti-inflammatory properties of quinoline derivatives are also well-documented. nih.gov Preclinical investigation into the effects of this compound on inflammatory pathways, such as cyclooxygenase (COX) enzyme activity, could unveil its potential in treating chronic inflammatory diseases.
A summary of potential therapeutic areas for investigation is presented in Table 1.
| Therapeutic Area | Potential Molecular Target/Mechanism | Rationale based on Structural Analogs |
| Oncology | PIM-1 Kinase Inhibition, Apoptosis Induction | Pyridine-quinoline hybrids show potent PIM-1 inhibition and anticancer activity. nih.gov |
| Infectious Diseases | Inhibition of microbial growth | Quinoline is a known antimalarial scaffold; pyridine enhances antibacterial activity. rsc.orgnih.govresearchgate.net |
| Inflammatory Disorders | Modulation of inflammatory pathways (e.g., COX) | Quinoline derivatives have demonstrated anti-inflammatory properties. nih.gov |
Investigation of Novel Delivery Systems for Research Applications
A significant hurdle in the preclinical development of many heterocyclic compounds is their poor aqueous solubility, which can limit bioavailability and complicate in vivo studies. While specific data on the solubility of this compound is not available, this is a common characteristic of kinase inhibitors. To address this potential issue, the exploration of novel delivery systems is warranted.
Nanoparticle-based Formulations: Encapsulating the compound in nanoparticles, such as liposomes or polymeric micelles, could enhance its solubility and stability. This approach has been successfully used for other kinase inhibitors to improve their pharmacokinetic profiles.
Prodrug Strategies: The synthesis of a more soluble prodrug that is converted to the active this compound in vivo is another viable strategy. This could involve the temporary modification of the amine or pyridine nitrogen to improve aqueous solubility.
Cyclodextrin (B1172386) Complexation: The use of cyclodextrins to form inclusion complexes with poorly soluble drugs is a well-established method to enhance their solubility and dissolution rate. Preclinical studies with related compounds have shown that formulation with cyclodextrin can enhance tissue distribution and efficacy. researchgate.net
Integration with Combination Therapy Approaches in Preclinical Models
In oncology, combination therapy is the standard of care. The potential of this compound as an anticancer agent could be significantly enhanced when used in combination with other therapeutic agents.
Combination with Standard Chemotherapy: Preclinical models could be used to evaluate the synergistic or additive effects of this compound with standard-of-care chemotherapeutic drugs for various cancers.
Combination with other Targeted Therapies: If the compound is confirmed to be a PIM-1 kinase inhibitor, combining it with inhibitors of other signaling pathways (e.g., PI3K/AKT/mTOR) could be a promising strategy to overcome drug resistance.
Combination with Immunotherapy: The interplay between kinase signaling and the immune system is an active area of research. Investigating whether this compound can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors would be a forward-looking preclinical endeavor.
Development of Advanced In Silico Models for Predictive Research
In silico methods are invaluable tools in modern drug discovery, enabling the prediction of a compound's properties and interactions, thereby guiding further experimental work.
Molecular Docking: As has been done for other pyridine-quinoline hybrids, molecular docking studies can be employed to predict the binding mode of this compound with potential protein targets like PIM-1 kinase. nih.gov This can help in understanding the structure-activity relationship and in designing more potent analogs.
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net Predictive models for properties such as carcinogenicity and toxicity can help in the early identification of potential liabilities. researchgate.net For instance, some quinoline derivatives have been flagged for potential toxicity, making early in silico assessment crucial. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a small library of analogs of this compound, QSAR models can be developed. These models can then be used to predict the biological activity of novel, untested derivatives, thus accelerating the optimization process.
A summary of the application of in silico models is presented in Table 2.
| In Silico Model | Application for this compound | Reference for Methodology |
| Molecular Docking | Prediction of binding to PIM-1 kinase and other potential targets. | nih.gov |
| ADMET Prediction | Early assessment of pharmacokinetic and toxicity profiles. | researchgate.net |
| QSAR | Guiding the synthesis of more potent and selective analogs. | nih.gov |
Challenges and Opportunities in the Continued Academic Investigation of Pyridine-Quinoline Scaffolds
The academic investigation of pyridine-quinoline scaffolds is a vibrant field, but it is not without its challenges and opportunities.
Challenges:
Synthesis: While there are established methods for the synthesis of pyridine and quinoline derivatives, the development of novel, efficient, and regioselective functionalization strategies remains an active area of research. bgu.ac.il The functionalization of the pyridine ring, in particular, can be challenging due to its electron-deficient nature. researchgate.net
Toxicity: The potential toxicity of some quinoline derivatives necessitates careful toxicological evaluation of new compounds. nih.gov
Drug Resistance: As with any new therapeutic agent, the potential for the development of drug resistance is a concern that needs to be addressed in preclinical studies.
Opportunities:
Chemical Space: The pyridine-quinoline scaffold offers a vast chemical space for the design of new therapeutic agents with improved efficacy and selectivity. researchgate.net
Novel Targets: The broad bioactivity of this scaffold suggests that it may interact with a wide range of biological targets, opening up opportunities for drug repositioning and the discovery of novel mechanisms of action.
Collaborative Research: The multidisciplinary nature of drug discovery provides opportunities for collaboration between synthetic chemists, biologists, and computational scientists to accelerate the development of new pyridine-quinoline-based therapies.
Q & A
Q. How can researchers optimize the synthesis of 6-methyl-3-(8-quinolinyl)-2-pyridinamine to achieve high purity and yield?
Methodological Answer: The synthesis of quinoline-pyridine hybrids requires careful control of reaction conditions. For example:
- Reductive amination : Use sodium borohydride (NaBH4) in methanol with glacial acetic acid as a catalyst to reduce intermediates, as demonstrated in pyridinylpyrimidine syntheses .
- Purification : Employ column chromatography with ethanol-dichloromethane gradients (e.g., 1:10 to 1:5 ratios) to isolate the compound. Thin-layer chromatography (TLC) with UV visualization can monitor progress .
- Yield optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of amine to carbonyl) and reaction times (6–12 hours under reflux) to minimize side products .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons in the δ 7.0–8.6 ppm range (quinoline and pyridine rings) and methyl groups at δ 2.5–2.7 ppm .
- ¹³C NMR : Confirm sp² carbons (110–150 ppm) and sp³ carbons (e.g., CH3 at ~20 ppm) .
- Mass Spectrometry : Use high-resolution electrospray ionization (HR-ESI-MS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 262.1345 for C₁₅H₁₄N₃) .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How does the substitution of 8-quinolinyl ligands influence the electronic properties and reactivity of metal complexes?
Methodological Answer: The 8-quinolinyl moiety acts as a strong σ-donor ligand, modulating metal center electrophilicity:
- Electronic Effects : Compare Pd(II) complexes with bis(8-quinolinyl)amine vs. bis(2-pyridylmethyl)amine ligands. The 8-quinolinyl group reduces π-back donation, lowering reactivity with thiourea nucleophiles by 25–30 fold .
- Experimental Design :
- Use cyclic voltammetry to measure redox potentials.
- Perform DFT calculations to analyze ligand-to-metal charge transfer (LMCT) .
Q. How can researchers resolve contradictory data regarding the biological activity of quinoline-containing compounds?
Methodological Answer: Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often stem from:
- Structural variability : Minor substituent changes (e.g., Cl vs. CH3 at position 6) alter binding affinity .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times (24–72 hours), and solvent controls (DMSO ≤0.1% v/v) .
- Mechanistic studies : Use fluorescence quenching or surface plasmon resonance (SPR) to quantify target interactions (e.g., DNA gyrase inhibition) .
Q. Example Workflow :
Validate purity (>95%) via HPLC.
Test dose-response curves (0.1–100 μM) across multiple cell lines.
Perform molecular docking to identify binding hotspots (e.g., quinoline-N interaction with kinase active sites) .
Q. What strategies enhance the stability of this compound in aqueous media for biological assays?
Methodological Answer:
- pH Buffering : Prepare stock solutions in DMSO and dilute in phosphate-buffered saline (PBS, pH 7.4) to prevent precipitation .
- Light sensitivity : Store solutions in amber vials at –20°C to avoid photodegradation.
- Stability Testing : Use LC-MS to monitor degradation products over 24–48 hours .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Pharmacophore modeling : Identify essential features (e.g., planar quinoline ring, hydrogen-bonding pyridinamine) using software like Schrödinger .
- ADMET prediction : Predict logP (<3) and polar surface area (>60 Ų) to balance membrane permeability and solubility .
- Docking simulations : Prioritize derivatives with lower binding energy (ΔG < –8 kcal/mol) to kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
